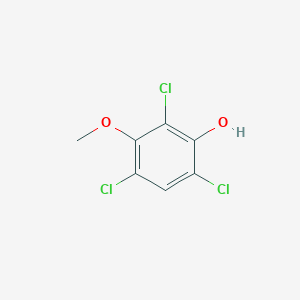
2,4,6-Trichloro-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-3-methoxyphenol is a chemical compound with the molecular weight of 227.47 . It is a powder in physical form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5Cl3O2/c1-12-7-4 (9)2-3 (8)6 (11)5 (7)10/h2,11H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 64-66 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Thermochemical and Hydrogen Bonding Characteristics
Methoxyphenols, including structures similar to 2,4,6-Trichloro-3-methoxyphenol, are studied for their strong intermolecular and intramolecular hydrogen bonding capabilities in condensed matter. Thermodynamic properties such as enthalpies of formation, vapor pressure, and sublimation enthalpies are analyzed, offering insights into the thermochemical behaviors and pairwise substitution effects in methoxyphenols. This research aids in understanding the relation between properties and structures of these compounds (Varfolomeev et al., 2010).
2. Applications in Chemical Reactions and Material Synthesis
This compound derivatives are used in synthesizing recyclable hypervalent iodine(III) reagents, important for chlorination and oxidation reactions. The reagents derived from these compounds are used in various chemical reactions, demonstrating their utility in organic synthesis and material sciences. The ability to recycle these reagents highlights their potential for sustainable chemical processes (Thorat, Bhong, & Karade, 2013).
3. Environmental Interaction and Contamination Studies
Research involving this compound extends to environmental science, particularly studying its reactivity with chloramines and its presence as a contaminant in water. These studies are crucial for understanding the environmental impact of such compounds and their behavior in water treatment processes. It also assists in assessing the risk and developing strategies for managing such contaminants (Heasley et al., 2004).
4. Examination in Dietary Exposure and Human Health
Studies also investigate human exposure to compounds like this compound through diet, evaluating their concentrations in breast milk and serum. Understanding the dietary intake and bioaccumulation of such organohalogen contaminants is vital for assessing potential health risks and establishing safety guidelines (Fujii et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2,4,6-trichloro-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBXEUDRVYVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)


![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)


![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2965340.png)

